(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at position 1 and a tertiary amine substituent at position 3. The substituent consists of a 2-hydroxyethyl and an isopropyl group, contributing to its amphiphilic properties. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands due to their ability to mimic peptide structures .
Properties
IUPAC Name |
benzyl (3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(2)19(10-11-20)16-8-9-18(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNADRRBQYAASW-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrolidine ring, an amino group, and a benzyl ester moiety, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is C17H25N3O3. Its structural components are crucial in determining its interaction with biological systems.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in signal transduction and are involved in numerous physiological processes. The compound's ability to modulate GPCR activity could lead to various therapeutic effects .
- Enzyme Inhibition : The presence of the carboxylic acid and amine functionalities suggests potential inhibitory effects on enzymes involved in metabolic pathways.
Biological Activity
Research indicates that (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibits several biological activities:
- Antitumor Activity : Some studies have shown that similar pyrrolidine derivatives can inhibit tumor cell proliferation, suggesting potential anticancer properties.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives:
- Study on Antitumor Activity : A study indicated that compounds structurally related to (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester demonstrated significant inhibition of cancer cell lines, with IC50 values in the low micromolar range .
- Neuroprotective Research : A study focusing on neuroprotective agents found that certain pyrrolidine derivatives could reduce oxidative stress in neuronal cells, potentially preventing cell death .
Data Table of Biological Activities
Scientific Research Applications
Antihypertensive Agents
Research indicates that pyrrolidine derivatives can function as antihypertensive agents. The structural features of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester allow it to interact with biological targets involved in blood pressure regulation. Studies have demonstrated that modifications in the pyrrolidine ring can enhance the compound's potency and selectivity for specific receptors, leading to improved therapeutic outcomes in hypertension management .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to acetylcholine and dopamine, which are critical in cognitive functions and motor control .
Synthetic Pathways
The synthesis of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. The use of chiral precursors ensures the production of the desired enantiomer, which is crucial for biological activity .
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ring Closure | L-aspartic acid, amine | Formation of pyrrolidine |
| 2 | Functionalization | Benzyl chloride | Introduction of benzyl ester |
| 3 | Hydroxylation | Hydroxylating agents | Addition of hydroxyl group |
Derivative Exploration
Exploring derivatives of this compound can lead to enhanced properties such as increased solubility or bioavailability. For instance, modifying the benzyl group or introducing additional functional groups can tailor its pharmacokinetic profile for specific therapeutic applications .
Clinical Trials
Several clinical trials have investigated the efficacy of pyrrolidine derivatives in treating chronic diseases. One notable study focused on a related compound that demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients, highlighting the potential application of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester in cardiovascular therapeutics .
Neuroprotective Effects
Another study examined the neuroprotective effects of a structurally similar pyrrolidine derivative in animal models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function, suggesting a promising avenue for further research into its use for neurodegenerative diseases .
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidine core : A five-membered saturated ring with inherent ring strain, influencing conformational flexibility.
- Benzyl ester : Enhances lipophilicity and serves as a protecting group for carboxylic acids.
- Hydroxyethyl-isopropyl-amino group: Provides hydrogen-bonding capability (via -OH) and steric bulk (via isopropyl), modulating interactions with biological targets.
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Core Analogs
The substitution of pyrrolidine with piperidine (a six-membered ring) significantly alters physicochemical and pharmacological properties.
*Inferred based on structural similarity to the piperidine analog .
Implications :
- The pyrrolidine core’s smaller size and higher ring strain favor interactions with enzymes requiring rigid, compact ligands (e.g., proteases).
- Piperidine analogs exhibit improved solubility and conformational flexibility, making them preferable for transmembrane targets like G-protein-coupled receptors .
Substituent Variations in Pyrrolidine Derivatives
Compounds with modified substituents at position 3 demonstrate divergent biological activities:
Functional Insights :
- Phosphinoyl-carboxypropyl substituents (e.g., compounds) are associated with angiotensin-converting enzyme 2 (ACE2) inhibition due to their resemblance to phosphinic acid transition-state analogs .
- Peptide-like side chains (e.g., CAS 919108-51-3) enable interactions with proteolytic enzymes, acting as pseudosubstrates or inhibitors .
Key Differences :
- The use of cyano sodium borohydride () offers superior selectivity for secondary amine formation compared to traditional NaBH4 .
- Benzyl ester introduction typically involves coupling reagents like DCC or EDCI, though specific protocols vary with steric demands of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
